molecular formula C18H24N2O2 B3077712 tert-butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate CAS No. 1049677-53-3

tert-butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate

Cat. No.: B3077712
CAS No.: 1049677-53-3
M. Wt: 300.4
InChI Key: WAFRBZMKFUODDC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate (CAS 1049677-53-3) is a high-purity synthetic intermediate of significant value in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C18H24N2O2 and a molecular weight of 300.40 g/mol, belongs to a class of N-Boc-protected aminopyridine derivatives that are widely recognized as essential scaffolds for constructing biologically active molecules . Its structure combines a piperidine ring, a privileged scaffold in pharmacology, with a 1H-indole system, a heterocycle prevalent in many natural products and pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting group makes this building block particularly valuable, as it enhances solubility for synthetic procedures and can be readily deprotected under mild acidic conditions to reveal the secondary amine, enabling further functionalization . Researchers primarily utilize this compound as a key precursor in the synthesis of more complex target molecules. It serves as a critical intermediate for exploring structure-activity relationships (SAR) in the development of potential therapeutic agents. The piperidine-indole scaffold is a common feature in compounds targeting the central nervous system . This product is offered with a typical purity of ≥95% and is intended for research applications only . It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-7-13(8-11-20)14-4-5-16-15(12-14)6-9-19-16/h4-6,9,12-13,19H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFRBZMKFUODDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The piperidine ring can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a building block in the development of novel heterocyclic compounds.

Biology and Medicine:

Industry:

  • Utilized in the synthesis of fine chemicals and pharmaceuticals.
  • May serve as a precursor for the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The exact mechanism of action for tert-butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate is not well-documented. compounds containing indole moieties often interact with biological targets such as enzymes, receptors, and nucleic acids. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives, focusing on structural features, physicochemical properties, synthesis pathways, and biological relevance.

Structural Analogues with Indole Modifications

tert-Butyl 4-(5-Methoxy-1H-indol-3-yl)piperidine-1-carboxylate (CAS 886362-25-0)
  • Structural Difference : The indole ring is substituted with a methoxy group at position 5 and a piperidine at position 3 (vs. position 5 in the target compound).
  • The positional shift of the piperidine may affect spatial orientation in active sites .
tert-Butyl (1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-yl)carbamate (CAS 550371-77-2)
  • Structural Difference : An ethyl linker connects the indol-3-yl group to the piperidine ring, and a carbamate replaces the carboxylate.
  • Impact : The ethyl spacer increases conformational flexibility, which could influence pharmacokinetic properties such as bioavailability .

Analogues with Heterocyclic Replacements for Indole

tert-Butyl 4-(Pyridin-3-yl)piperidine-1-carboxylate
  • Structural Difference : A pyridine ring replaces the indole.
tert-Butyl 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1092500-89-4)
  • Structural Difference : A bromo-methylpyrazole replaces the indole.
  • Impact : Bromine enhances electrophilicity, making this compound a candidate for cross-coupling reactions in further derivatization .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
tert-Butyl 4-(1H-Indol-5-yl)piperidine-1-carboxylate C₁₈H₂₄N₂O₂ 300.40 N/A N/A
tert-Butyl 4-(4-Hydroxybenzoyl)piperidine-1-carboxylate C₁₇H₂₃NO₄ 305.37 339.5 ± 25.0 1.2 ± 0.1
tert-Butyl 4-(2-Amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate C₁₇H₂₅ClN₂O₃ 340.85 463.2 ± 45.0 1.2 ± 0.06

Key Observations :

  • Hydroxybenzoyl and chlorophenoxy derivatives exhibit higher molecular weights and boiling points due to polar functional groups.
  • Density values remain consistent (~1.2 g/cm³), suggesting similar packing efficiencies in crystalline forms .
Analogues with Azetidine and Pyrimidine Substituents
  • Example : tert-Butyl 4-(4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate is synthesized via oxidation of methylthio groups using OXONE .

Biological Activity

Introduction

Tert-butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features an indole moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and neuropharmacological effects. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2

This compound contains a piperidine ring substituted with a tert-butyl group and an indole moiety at the 4-position. The presence of these functional groups contributes to its biological activity by enhancing binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The indole structure allows for binding to multiple targets, modulating their activity. The piperidine ring provides structural flexibility that facilitates interaction with various biological pathways.

Key Mechanisms:

  • Receptor Modulation : Indole derivatives are known to influence neurotransmitter receptors, particularly serotonin receptors, which play a crucial role in mood regulation and neuropharmacology.
  • Antimicrobial Activity : The compound exhibits strong antifungal properties against Candida albicans, comparable to fluconazole, suggesting its potential as an antifungal agent .

Anticancer Properties

Recent studies have highlighted the potential of indole derivatives in cancer therapy. For instance, compounds similar to this compound have been shown to induce cell death through mechanisms such as methuosis, a form of cell death distinct from apoptosis .

Antifungal Activity

In vitro studies indicate that this compound exhibits significant antifungal activity against Candida albicans. This effect is essential given the rising resistance to traditional antifungal agents .

CompoundActivityReference
This compoundAntifungal against Candida albicans
Indole derivatives (general)Induce methuosis in GBM cells

Neuropharmacological Effects

The compound's structure suggests potential interactions with neuropharmacological pathways. Indole derivatives are known for their effects on serotonin receptors, which could lead to applications in treating mood disorders .

Case Studies

Several studies have explored the efficacy of indole derivatives in clinical settings:

  • Indole Derivatives in Cancer Therapy : A study evaluated a series of indole-based compounds for their ability to induce methuosis in glioblastoma cells. The results indicated that certain substitutions at the indole position significantly enhanced cytotoxicity .
  • Antifungal Efficacy : In a comparative study involving various compounds against Candida albicans, this compound demonstrated comparable efficacy to established antifungals like fluconazole .

Q & A

Basic Question: What are the recommended safety protocols for handling tert-butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:
Handling requires adherence to strict safety measures due to potential acute toxicity (oral Category 4, H302) and skin/eye irritation (H315, H319) . Key protocols include:

  • Personal Protective Equipment (PPE):
    • Full chemical-resistant suits (e.g., Tyvek®) and nitrile gloves.
    • Respiratory protection: P95 respirators for low exposure; OV/AG/P99 for higher concentrations .
  • Ventilation: Use fume hoods for synthesis and purification steps.
  • First Aid:
    • Skin contact: Wash with soap/water; seek medical advice if irritation persists.
    • Eye exposure: Rinse with water for 15 minutes; remove contact lenses .
  • Storage: Store in amber glass bottles at room temperature, away from oxidizers .

Basic Question: What are the common synthetic routes for this compound?

Methodological Answer:
Synthesis typically involves multi-step organic reactions:

Core Structure Formation:

  • Piperidine Functionalization: React piperidine derivatives with indole-5-yl groups via nucleophilic substitution or coupling (e.g., Suzuki-Miyaura for aromatic systems) .
  • Boc Protection: Introduce tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C .

Purification:

  • Silica gel column chromatography (hexane/ethyl acetate gradients) .
  • Recrystallization from ethanol/water mixtures for high-purity solids .

Step Reagents/Conditions Yield Reference
Indole-Piperidine CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C60–75%
Boc ProtectionBoc₂O, DMAP, THF, RT>90%

Basic Question: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Structural Confirmation:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify indole (δ 7.2–7.8 ppm) and piperidine (δ 1.4–3.5 ppm) protons; Boc group at δ 1.4 ppm (9H singlet) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to confirm molecular ion [M+H]+ (theoretical: m/z 329.19) .
      Purity Assessment:
  • HPLC: C18 column, acetonitrile/water gradient (95% purity threshold) .

Advanced Question: How can reaction yields and purity be optimized during synthesis?

Methodological Answer:
Key Strategies:

  • Solvent Selection: Use anhydrous THF or DMF to minimize side reactions; polar aprotic solvents enhance coupling efficiency .
  • Catalyst Optimization:
    • Palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) for Suzuki-Miyaura coupling .
    • Additives: 4Å molecular sieves to scavenge moisture in Boc protection .
  • Temperature Control:
    • Low temps (0°C) for Boc protection to prevent decomposition.
    • Microwave-assisted heating (100°C) for faster coupling .
Parameter Optimal Condition Impact on Yield
Catalyst Loading5 mol% Pd, 10 mol% ligand+20% efficiency
Reaction Time12–24 hoursBalances completion vs. degradation

Advanced Question: How should researchers resolve contradictions in toxicity data across safety reports?

Methodological Answer:
Discrepancies arise due to limited toxicological profiling (e.g., acute vs. chronic effects):

  • Case Study:
    • : Classifies oral toxicity (H302), while states "toxicity not fully characterized."
  • Resolution Steps:
    • Cross-Reference SDS: Compare hazard codes (e.g., GHS vs. OSHA) .
    • In Vitro Testing:
  • Conduct MTT assays on HEK293 cells to assess cytotoxicity (IC₅₀ values) .
    3. Literature Review: Prioritize peer-reviewed studies over manufacturer SDS for unbiased data .

Advanced Question: What are the potential applications of this compound in drug discovery?

Methodological Answer:
The indole-piperidine scaffold is valuable in medicinal chemistry:

  • Target Engagement:
    • Kinase Inhibition: Analogues show activity against tyrosine kinases (e.g., Bcr-Abl) via π-π stacking with indole .
    • GPCR Modulation: Piperidine-Boc groups enhance blood-brain barrier penetration for CNS targets (e.g., 5-HT receptors) .
  • Case Study:
    • ML380 Development: A piperidine-carboxamide analogue acts as an M5 positive allosteric modulator (PAM) with nanomolar potency .
Application Biological Target Key Modification
Anticancer AgentsBcr-Abl KinaseSubstituents at indole C-5
Neurotherapeutics5-HT ReceptorsBoc-group removal for bioavailability

Advanced Question: How can crystallographic data resolve structural ambiguities?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs:

  • Workflow:
    • Crystallization: Vapor diffusion with ethanol/water (1:1) at 4°C.
    • Data Collection: Mo Kα radiation (λ = 0.71073 Å); 100K temperature.
    • Refinement: SHELXL for anisotropic displacement parameters; R-factor < 5% .
  • Outcome: Confirms piperidine chair conformation and indole-piperidine dihedral angles (±5° accuracy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate
Reactant of Route 2
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tert-butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate

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